An In-Depth Technical Guide to 2-Chloro-4-methoxybenzo[d]thiazole: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Chloro-4-methoxybenzo[d]thiazole: Properties, Synthesis, and Applications
This guide offers a comprehensive technical overview of 2-Chloro-4-methoxybenzo[d]thiazole, a heterocyclic compound of significant interest in contemporary chemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data on the molecule's physical, chemical, and spectroscopic properties. It further delves into established synthetic methodologies, reactivity, and its emerging applications, providing a robust foundation for its use as a versatile synthetic intermediate.
Core Molecular and Physical Properties
2-Chloro-4-methoxybenzo[d]thiazole is an aromatic heterocyclic compound built upon a benzothiazole core.[1][2] Its structure is distinguished by a chlorine atom at the 2-position and a methoxy group at the 4-position, which impart unique reactivity and potential for biological activity.[1][2] The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized for its ability to interact with various biological targets, and this specific derivative serves as a valuable precursor for more complex molecules.[1][3]
The fundamental properties of 2-Chloro-4-methoxybenzo[d]thiazole are summarized below.
| Property | Data | Source(s) |
| IUPAC Name | 2-chloro-4-methoxy-1,3-benzothiazole | [1][2] |
| CAS Number | 3507-27-5 | [1][2] |
| Molecular Formula | C₈H₆ClNOS | [1][2] |
| Molecular Weight | 199.66 g/mol | [1][2] |
| Solubility | 7.4 µg/mL (Predicted) | [1] |
| Canonical SMILES | COC1=C2C(=CC=C1)SC(=N2)Cl | [1][2] |
| InChI | InChI=1S/C8H6ClNOS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3 | [1] |
| InChIKey | MCCTXJVKIFYBJV-UHFFFAOYSA-N | [1][2] |
Spectroscopic Profile: Characterization and Analysis
While extensive, peer-reviewed spectral data for this specific molecule is not widely published, a reliable spectroscopic profile can be predicted based on its chemical structure and data from analogous compounds. These predictions are crucial for guiding the characterization of synthesized or procured samples.
Predicted Spectroscopic Data
The following tables outline the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) data.
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.5 - 7.8 | Multiplet | 2H | Aromatic Protons (H6, H7) |
| ~6.9 - 7.2 | Doublet | 1H | Aromatic Proton (H5) |
| ~3.9 | Singlet | 3H | Methoxy Protons (-OCH₃) |
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~155.0 | C4 (C-OCH₃) |
| ~152.0 | C2 (C-Cl) |
| ~148.0 | C7a (Quaternary) |
| ~132.0 | C3a (Quaternary) |
| ~126.0 | C6 |
| ~116.0 | C7 |
| ~108.0 | C5 |
| ~56.0 | -OCH₃ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1600 - 1580 | Strong | C=N stretch (Thiazole ring) |
| ~1480 - 1450 | Strong | C=C stretch (Aromatic ring) |
| ~1250 - 1200 | Strong | C-O stretch (Aryl ether) |
| ~850 - 800 | Strong | C-Cl stretch |
Experimental Protocol: Spectroscopic Data Acquisition
Objective: To acquire ¹H NMR, ¹³C NMR, and IR spectra for the structural confirmation of 2-Chloro-4-methoxybenzo[d]thiazole.
Methodology:
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
IR: For Attenuated Total Reflectance (ATR-FTIR), place a small, solvent-free sample directly onto the ATR crystal.
-
-
¹H NMR Spectroscopy:
-
Instrument: 500 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (adjust based on sample concentration).
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: 125 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: ≥1024 (due to low natural abundance of ¹³C).
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-220 ppm.
-
-
-
Infrared (IR) Spectroscopy:
-
Instrument: ATR-FTIR Spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Procedure: Record a background spectrum of the clean ATR crystal, then record the sample spectrum.
-
-
Data Processing: Process raw data using appropriate software, including Fourier transformation, phase and baseline correction, and referencing to the internal standard (NMR) or background (IR).[4][5] For complex NMR spectra, 2D experiments like COSY and HSQC can be instrumental for definitive assignments.[6]
Chemical Reactivity and Synthetic Potential
The chemical behavior of 2-Chloro-4-methoxybenzo[d]thiazole is primarily dictated by the chlorine atom at the C-2 position, which is highly activated towards nucleophilic substitution.[2] This feature makes the compound an excellent electrophilic partner for a wide range of nucleophiles, serving as a gateway to diverse functionalized benzothiazole derivatives.
Key Reactive Sites:
-
C-2 Position: The carbon-chlorine bond is the principal site of reactivity. The chlorine atom acts as an effective leaving group, facilitating reactions with nucleophiles such as amines, thiols, and alkoxides.[1][2]
-
Benzothiazole Core: This fused aromatic system is generally stable but can participate in more complex transformations under specific conditions.[2] Its planar structure is also noted for facilitating π-π stacking interactions in material science applications.[1]
-
Methoxy Group: While less reactive than the C-Cl bond, the methoxy group can potentially undergo oxidation or cleavage under harsh conditions.[1]
Caption: Key reactivity pathway of 2-Chloro-4-methoxybenzo[d]thiazole.
Synthetic Methodologies
The synthesis of 2-Chloro-4-methoxybenzo[d]thiazole can be approached by first constructing the core benzothiazole ring, followed by functionalization. A common strategy involves the cyclization of a substituted 2-aminothiophenol derivative.
A plausible and efficient route starts from 4-methoxy-1,3-benzothiazol-2-amine.[3] This precursor can be converted to the target 2-chloro derivative via a Sandmeyer reaction. The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a halide via a diazonium salt intermediate, using a copper(I) salt as the catalyst.[7][8][9]
Caption: Plausible synthetic pathway via the Sandmeyer reaction.
Experimental Protocol: Synthesis via Sandmeyer Reaction
Objective: To synthesize 2-Chloro-4-methoxybenzo[d]thiazole from 4-methoxy-1,3-benzothiazol-2-amine.
Disclaimer: This protocol is a representative procedure and should be adapted and performed with appropriate safety precautions by qualified personnel.
Materials:
-
4-methoxy-1,3-benzothiazol-2-amine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Ice
-
Diethyl Ether or Dichloromethane for extraction
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Methodology:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 4-methoxy-1,3-benzothiazol-2-amine in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of Copper(I) Chloride (CuCl) in concentrated HCl. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas should be observed.[9]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-Chloro-4-methoxybenzo[d]thiazole.
-
Applications in Research and Development
The unique structure of 2-Chloro-4-methoxybenzo[d]thiazole makes it a valuable building block in several areas of chemical science.
-
Pharmaceuticals: It is a key intermediate in the synthesis of compounds with potential biological activities.[1][10] The benzothiazole scaffold is present in molecules with antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The chloro group at the 2-position allows for the introduction of various pharmacophores to modulate activity and selectivity.
-
Agrochemicals: The compound is explored for its utility in developing new fungicides and biocides.[1][11]
-
Material Science: Benzothiazole derivatives are known for their thermal and electrical properties, making them candidates for use in organic electronics and functional materials.[1]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Chloro-4-methoxybenzo[d]thiazole is not widely available, data from structurally related compounds like 2-chloro-4-methylthiazole provides guidance on necessary precautions.[12][13][14]
-
Hazard Identification: Assumed to be harmful or toxic if swallowed, in contact with skin, or inhaled.[14] May cause serious skin and eye irritation.[14]
-
Handling:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep locked up or in an area accessible only to qualified personnel.
-
First Aid:
-
If Swallowed: Rinse mouth and seek immediate medical attention.[12]
-
If on Skin: Remove contaminated clothing and wash skin with plenty of soap and water.[12]
-
If Inhaled: Move person to fresh air.[12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15]
-
This compound is intended for research and development use only and is not for human or veterinary use. [2][12]
References
Sources
- 1. Buy 2-Chloro-4-methoxybenzo[d]thiazole | 3507-27-5 [smolecule.com]
- 2. 2-Chloro-4-methoxybenzo[d]thiazole | 3507-27-5 | Benchchem [benchchem.com]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. jk-sci.com [jk-sci.com]
- 10. 2-Chloro-4-methoxybenzo[d]thiazole [myskinrecipes.com]
- 11. 2-Chloro-4, 6-dimethylbenzo[d]thiazole [myskinrecipes.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. 2-Chloro-4-methylthiazole | C4H4ClNS | CID 3015328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
2-Chloro-4-methoxybenzo[d]thiazole + Nu⁻
Meisenheimer Complex (Resonance Stabilized)
2-Substituted Product + Cl⁻